molecular formula C30H28Br2N2Na2O9 B1667875 Xibrom CAS No. 120638-55-3

Xibrom

Cat. No. B1667875
M. Wt: 766.3 g/mol
InChI Key: PPOSVVJOVKVBPW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xibrom, also known as bromfenac ophthalmic solution, is a sterile, topical, nonsteroidal anti-inflammatory drug (NSAID) for ophthalmic use . It is primarily used to treat swelling and pain caused by cataract surgery .


Molecular Structure Analysis

The molecular structure of bromfenac, the active ingredient in Xibrom, is characterized by the presence of a bromobenzoyl phenylacetate group . The molecular weight of bromfenac sodium is 383.17 .


Chemical Reactions Analysis

Bromfenac, like other NSAIDs, works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . This is achieved by blocking the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

Bromfenac sodium, the active ingredient in Xibrom, is a yellow to orange crystalline powder . The osmolality of Xibrom ophthalmic solution is approximately 300 mOsmol/kg .

Scientific Research Applications

Ocular Inflammation and Pain Management

  • Corneal Melting in Stevens Johnson Syndrome : A case study reported a 20-year-old woman with Stevens Johnson syndrome developing bilateral corneal melting after using bromfenac (Xibrom) for two weeks. This case emphasizes the need for caution when administering NSAIDs to patients with compromised ocular surfaces (Isawi & Dhaliwal, 2007).

  • Postoperative Ocular Pain and Inflammation : Bromfenac ophthalmic solution 0.09% (Xibrom) has been evaluated for its efficacy in treating postoperative inflammation and ocular pain in subjects who have undergone cataract extraction. It was found effective in rapidly clearing ocular inflammation and reducing ocular pain (Donnenfeld et al., 2007).

  • Treatment of Corneal Ulcer Pain : A study on the efficacy and safety of bromfenac for treating pain associated with corneal ulcers showed that it was effective in treating this pain without delaying corneal epithelialization or causing adverse corneal events (Schechter & Trattler, 2010).

  • Retinal Disease Symptoms : The effects of bromfenac 0.09% ophthalmic solution on cystoid macular edema associated with retinal disease indicated a positive response in the majority of cases, as determined by decreases in OCT-measured subfield thickening and cystic spaces (Guttman, 2007).

  • Pharmacokinetics and Pharmacodynamics : A study comparing the ocular pharmacokinetics of bromfenac in DuraSite to Xibrom found that the concentration of bromfenac in the aqueous humor was higher with the experimental preparations than with the commercial solution, potentially broadening the utility of bromfenac (Si, Bowman, & Hosseini, 2011).

Safety And Hazards

Xibrom is generally safe for use but should be used with caution in patients with certain conditions such as asthma, diabetes, rheumatoid arthritis, dry eye syndrome, and those with an allergy to sulfites, aspirin, or other NSAIDs . It is also contraindicated in patients who have had more than one eye surgery in a short period of time . Side effects may include eye redness, pain, swelling, increased tears, increased sensitivity to light, and slow healing after eye surgery .

Future Directions

The Xibrom brand name has been discontinued in the U.S., but generic versions of this product may be available . As with any medication, future research and development will likely focus on improving the efficacy and safety profile of the drug.

properties

IUPAC Name

disodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOSVVJOVKVBPW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Br2N2Na2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044206
Record name Bromfenac sodium sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xibrom

CAS RN

120638-55-3, 91714-93-1
Record name Bromfenac sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120638553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromfenac sodium sesquihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-bromobenzoyl)-benzene acetic acid, monosodium salt,sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMFENAC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ECV571Y37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xibrom
Reactant of Route 2
Reactant of Route 2
Xibrom
Reactant of Route 3
Reactant of Route 3
Xibrom
Reactant of Route 4
Reactant of Route 4
Xibrom
Reactant of Route 5
Reactant of Route 5
Xibrom
Reactant of Route 6
Xibrom

Citations

For This Compound
466
Citations
ED Donnenfeld, A Donnenfeld - International ophthalmology …, 2006 - journals.lww.com
… is equivalent to Xibrom 0.09%. In January 2006, the FDA-approved indication for Xibrom was expanded to include the reduction of ocular pain after cataract extraction. Xibrom is the first …
Number of citations: 61 journals.lww.com
ED Donnenfeld, EJ Holland, RH Stewart, JA Gow… - Ophthalmology, 2007 - Elsevier
OBJECTIVE: To evaluate the efficacy and ocular safety of bromfenac ophthalmic solution 0.09% (Xibrom) for the treatment of postoperative inflammation and reduction of ocular pain in …
Number of citations: 110 www.sciencedirect.com
EC Si, LM Bowman, K Hosseini - Journal of ocular pharmacology …, 2011 - liebertpub.com
Purpose: The purpose of this study was to compare the ocular pharmacokinetics of experimental solutions of bromfenac in DuraSite ® to Xibrom™ (bromfenac ophthalmic solution) 0.09…
Number of citations: 23 www.liebertpub.com
C Flaxel, MB Schain, SC Hamon, PJ Francis - Retina, 2012 - journals.lww.com
… Patients in the combination therapy group self-administered bromfenac 0.09% (Xibrom) ophthalmic solution with 1 drop instilled in the study eye 2 times daily from baseline to the end of …
Number of citations: 52 journals.lww.com
CA Grant - Investigative Ophthalmology & Visual Science, 2008 - iovs.arvojournals.org
Purpose:: To evaluate adjuvant bromfenac in ranibizumab treatment of choroidal neovascularization secondary to Age-related Macular Degeneration for the possible modulation of the …
Number of citations: 15 iovs.arvojournals.org
MS Seward, DL Cooke, LR Grillone… - … & Visual Science, 2006 - iovs.arvojournals.org
… of Xibrom (bid) on pain was seen after 1–2 doses post surgery (Day 1); 86.8% in the Xibrom … By Day 3 (4–6 doses), 98.3% (Xibrom) had at least 1 pain free response vs 83.6% (placebo)…
Number of citations: 10 iovs.arvojournals.org
H Isawi, DK Dhaliwal - Journal of Cataract & Refractive Surgery, 2007 - Elsevier
… melting following use of bromfenac (Xibrom), a nonsteroidal … She was admitted to the hospital, where Xibrom was … to the use of bromfenac sodium (Xibrom), a newer NSAID, were …
Number of citations: 85 www.sciencedirect.com
YR Chu, M Sell - Investigative Ophthalmology & Visual …, 2006 - iovs.arvojournals.org
… Each subject received bromfenac 0.09%(Xibrom) in the right eye and ketorolac tromethamine 0.4%(Acular LS) in the left eye for three weeks. Dosing was twice–daily the first week, four–…
Number of citations: 0 iovs.arvojournals.org
E Donnenfeld, EJ Holland, R Stewart… - … & Visual Science, 2005 - iovs.arvojournals.org
Abstract:: Purpose: To evaluate the efficacy and safety of Xibrom TM (bromfenac ophthalmic solution) 0.1%, compared with placebo (vehicle) dosed bid for 14 days following cataract …
Number of citations: 8 iovs.arvojournals.org
TR Walters, M Raizman, P Ernest… - … & Visual Science, 2007 - iovs.arvojournals.org
… Conclusions:: Nevanac demonstrated a significantly greater ocular bioavailability of drug than either Acular LS or Xibrom, suggesting that differences in efficacy may exist among these …
Number of citations: 2 iovs.arvojournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.